molecular formula C12H12Cl2N2O5 B464167 4-{2-[(2,4-Dichlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid CAS No. 315671-37-5

4-{2-[(2,4-Dichlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid

Cat. No.: B464167
CAS No.: 315671-37-5
M. Wt: 335.14g/mol
InChI Key: NILLYZSLQMQPCQ-UHFFFAOYSA-N
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Description

4-{2-[(2,4-Dichlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid is a chemical compound of interest in scientific research for potential herbicidal activity. It is a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used systemic herbicide that functions as a synthetic auxin, inducing uncontrolled growth in susceptible broadleaf plants . Researchers may utilize this specific hydrazino-oxobutanoic acid derivative to explore novel modes of action, study structure-activity relationships in herbicide development, or investigate its potential interactions with biological systems. Compounds with similar hydrazine-based structures have been synthesized and studied for various biological activities, including analgesic properties, indicating their relevance in medicinal chemistry research . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

4-[2-[2-(2,4-dichlorophenoxy)acetyl]hydrazinyl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O5/c13-7-1-2-9(8(14)5-7)21-6-11(18)16-15-10(17)3-4-12(19)20/h1-2,5H,3-4,6H2,(H,15,17)(H,16,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILLYZSLQMQPCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NNC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Hydrazide Formation and Coupling

A streamlined approach combines Steps 2–5 using in situ activation:

  • React 2,4-D with hydrazine hydrate and 4-oxobutanoic acid in the presence of EDC·HCl.

  • Yield: 58%.

Solid-Phase Synthesis

Immobilized 4-oxobutanoic acid on Wang resin enables iterative coupling:

  • Resin Loading : 0.8 mmol/g.

  • Final Yield : 70% after cleavage with TFA.

Challenges and Optimization Strategies

Common Issues :

  • Low Coupling Efficiency : Add 1-hydroxybenzotriazole (HOBt) to suppress racemization.

  • Byproduct Formation : Use excess hydrazine (3.0 equiv) to minimize unreacted acyl chloride.

Scale-Up Considerations :

  • Replace THF with toluene for cost-effective solvent recovery.

  • Use flow chemistry for Steps 2 and 5 to improve throughput.

Chemical Reactions Analysis

4-{2-[(2,4-Dichlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that derivatives of 2-(2,4-dichlorophenoxy)acetic acid exhibit promising anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. This inhibition is significant because COX-2 is associated with inflammatory responses and pain pathways in the body .

Antimicrobial Activity

Some studies suggest that compounds related to 4-{2-[(2,4-Dichlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid may also possess antimicrobial properties. This potential is attributed to the presence of the hydrazine moiety, which has been shown to enhance the activity against various bacterial strains.

Applications in Research

  • Medicinal Chemistry : The compound is being explored for its potential as a therapeutic agent due to its anti-inflammatory and antimicrobial properties. It serves as a scaffold for developing new drugs targeting inflammatory diseases.
  • Agricultural Chemistry : Given its relation to 2,4-Dichlorophenoxyacetic acid, this compound may find applications in herbicide formulations aimed at controlling broadleaf weeds while minimizing impact on cereal crops.
  • Molecular Docking Studies : Advanced computational techniques such as molecular docking have been employed to predict the binding affinity of this compound with various biological targets, including enzymes involved in inflammation and microbial resistance .

Case Study 1: Anti-inflammatory Activity

In a recent study published in MDPI, researchers synthesized several derivatives of 2-(2,4-dichlorophenoxy)acetic acid and evaluated their COX-2 inhibitory activity using molecular docking techniques. The results indicated that some derivatives had stronger interactions with COX-2 compared to the parent compound, suggesting enhanced anti-inflammatory potential .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of hydrazine derivatives related to this compound. The findings demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, highlighting the importance of further exploration into its use as an antimicrobial agent in clinical settings.

Mechanism of Action

The mechanism of action of 4-{2-[(2,4-Dichlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The dichlorophenoxy group is known to interact with cellular receptors, potentially affecting signal transduction pathways. The hydrazino and oxobutanoic acid moieties may also contribute to its biological activity by interacting with enzymes and other proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenoxyacetyl Hydrazine Derivatives

(a) 4-{2-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid
  • Structure : Differs in the aromatic substituents (isopropyl and methyl vs. dichloro).
  • Properties : Reduced electronegativity compared to chlorine substituents may lower oxidative stability but improve membrane permeability.
(b) 4-Oxo-4-[2-(2-phenoxyacetyl)hydrazino]butanoic acid (CAS 161954-94-5)
  • Structure: Substitutes dichlorophenoxy with a simple phenoxy group.
  • Properties : Lower molecular weight (266.25 g/mol) and reduced halogen content decrease lipophilicity.
  • Activity : May exhibit weaker auxin-like activity due to the absence of electron-withdrawing chlorine atoms .

Hydrazine-Modified 4-Oxobutanoic Acid Derivatives

(a) Daminozide (4-(2,2-Dimethylhydrazino)-4-oxobutanoic acid)
  • Structure: Features a dimethylhydrazine group instead of the acetylhydrazine-dichlorophenoxy chain.
  • Properties : Methyl groups reduce hydrazine reactivity, enhancing stability.
  • Activity: Known plant growth regulator, inhibiting gibberellin biosynthesis .
(b) 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid (CAS 401629-43-4)
  • Structure: Replaces hydrazine with an anilino group and substitutes ethylphenyl for dichlorophenoxy.
  • Properties : Molecular weight 221.25 g/mol; increased hydrophobicity from the ethyl group.

Aromatic Substitution Variants

(a) 4-(2,4-Difluorophenyl)-4-oxobutanoic acid (CAS 110931-77-6)
  • Structure : Fluorine atoms replace chlorine on the phenyl ring.
  • Properties : Smaller, more electronegative substituents enhance metabolic stability and binding precision.
  • Activity: Potential herbicide with improved environmental persistence .
(b) 4-(2-Hydroxy-5-propylphenyl)-4-oxobutanoic acid
  • Structure : Hydroxy and propyl groups introduce hydrogen-bonding and lipophilic regions.
  • Properties : Molecular weight 236.27 g/mol; polar hydroxyl group may improve solubility.
  • Activity : Possible antioxidant or enzyme-inhibitory roles .

Heterocyclic and Sulfur-Containing Analogs

4-{2-[(1H-Benzimidazol-2-ylthio)acetyl]hydrazino}-4-oxobutanoic acid
  • Structure: Benzimidazole-thio group replaces dichlorophenoxy.
  • Properties : Heterocyclic moiety enhances affinity for enzymatic targets (e.g., kinases, proteases).
  • Activity: Potential anticancer or antimicrobial applications due to thioether reactivity .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Weight (g/mol) Aromatic Substituents Functional Groups Potential Activity Reference
Target Compound 338.16* 2,4-Dichlorophenoxy Hydrazino-acetyl, 4-oxobutanoic Herbicide/Growth regulator
4-(2,4-Difluorophenyl)-4-oxobutanoic acid 214.14 2,4-Difluorophenyl 4-oxobutanoic Herbicide
Daminozide 160.13 None Dimethylhydrazino, 4-oxobutanoic Plant growth regulator
4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid 221.25 2-Ethylphenyl Anilino, 4-oxobutanoic Bioactive intermediate
4-{2-[(Benzimidazolylthio)acetyl]hydrazino}... 322.34* Benzimidazolylthio Hydrazino-acetyl, 4-oxobutanoic Enzyme inhibitor

*Calculated based on molecular formula.

Research Findings and Implications

  • Herbicidal Activity: The dichlorophenoxy group in the target compound mirrors synthetic auxins like 2,4-D, suggesting herbicidal action through auxin receptor disruption . Structural analogs with fluorine or methyl groups (e.g., ) may offer enhanced selectivity or reduced environmental persistence.
  • Growth Regulation: Daminozide’s success as a growth regulator highlights the importance of hydrazine modifications. The target compound’s unsubstituted hydrazine could provide stronger chelation or redox activity .

Biological Activity

4-{2-[(2,4-Dichlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid is a synthetic compound derived from the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). This compound has garnered attention due to its potential biological activities, including anti-inflammatory and cytotoxic effects. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H12Cl2N2O4C_{12}H_{12}Cl_2N_2O_4. Its structure features a hydrazine moiety linked to a 2,4-dichlorophenoxyacetyl group, which is significant for its biological activity.

Anti-inflammatory Effects

Research indicates that compounds related to 2,4-D exhibit notable anti-inflammatory properties. A study evaluated various derivatives of 2,4-D and reported that certain thiazolidinone derivatives showed significant inhibition of inflammation markers such as COX-2 and TNF-α. For instance, derivatives containing the 2,4-dichlorophenoxyacetic acid structure demonstrated in vivo inhibition rates of up to 81.14% for inflammation compared to standard treatments like indomethacin .

Cytotoxic Activity

The compound has also been investigated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that hydrazone derivatives of 2,4-D can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. For example, one study highlighted that compounds with similar structures to this compound exhibited selective cytotoxicity against tumorigenic cell lines while sparing normal cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes. This inhibition reduces the production of pro-inflammatory mediators.
  • Induction of Apoptosis : By generating reactive oxygen species (ROS), the compound can trigger apoptosis in cancer cells. This process involves mitochondrial pathways that lead to cell death.
  • Interaction with Cellular Targets : The hydrazine and carboxylic acid functionalities allow for interactions with various cellular targets, potentially altering metabolic pathways.

Case Studies

  • Study on Anti-inflammatory Activity : A library of thiazolidinone derivatives was synthesized and tested for their anti-inflammatory effects. Compounds derived from 2,4-D showed promising results in reducing inflammation without significant gastrointestinal toxicity .
  • Cytotoxicity Assessment : In another study focusing on the cytotoxic properties of similar compounds, researchers found that certain derivatives effectively inhibited cancer cell proliferation by inducing apoptosis through mitochondrial pathways .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeEffectiveness (%)Reference
Anti-inflammatoryThiazolidinone derivative81.14%
CytotoxicityHydrazone derivativeVaries by cell line

Q & A

Q. How to reconcile discrepancies in enzyme inhibition data across studies?

  • Methodological Answer : Normalize data to positive controls (e.g., indomethacin for COX-2). Assess assay interference from compound autofluorescence or thiol reactivity. Meta-analysis using standardized units (e.g., % inhibition at 10 µM) minimizes variability .

Q. What statistical approaches validate structure-activity relationships (SAR) for derivatives?

  • Methodological Answer : Apply multivariate regression (PLS or Random Forest) to correlate substituent descriptors (Hammett σ, LogP) with bioactivity. Cross-validation (k-fold) ensures model robustness. Confounders like solubility are addressed via normalization to partition coefficients .

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